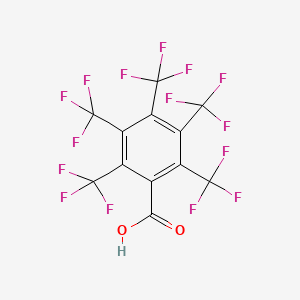![molecular formula C10H15N3 B12109420 1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)
1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,8,10-Triazatricyclo[7.4.0.02,7]tridéca-2(7),8-diène est un composé hétérocyclique caractérisé par une structure tricyclique contenant trois atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,8,10-Triazatricyclo[7.4.0.02,7]tridéca-2(7),8-diène implique généralement la cyclisation de précurseurs appropriés dans des conditions de réaction spécifiques. Une méthode courante implique la réaction d'une diamine appropriée avec un composé dicarbonylé en présence d'un catalyseur. La réaction est généralement réalisée sous reflux dans une atmosphère inerte pour empêcher l'oxydation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une production cohérente. L'utilisation de réactifs de haute pureté et des mesures de contrôle qualité strictes sont essentielles pour obtenir les spécifications de produit souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,8,10-Triazatricyclo[7.4.0.02,7]tridéca-2(7),8-diène subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire des amines ou d'autres formes réduites.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des composés nitro, tandis que la réduction peut produire des amines primaires ou secondaires.
4. Applications de la recherche scientifique
Le 1,8,10-Triazatricyclo[7.4.0.02,7]tridéca-2(7),8-diène a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigé pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
5. Mécanisme d'action
Le mécanisme d'action du 1,8,10-Triazatricyclo[7.4.0.02,7]tridéca-2(7),8-diène implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
1,8,11-Triazatricyclo[7.4.0.02,7]tridéca-2(7),8-diène : Structure similaire, mais avec des motifs de substitution différents.
2-{1,8,10-Triazatricyclo[7.4.0.02,7]tridéca-2,4,6,8-tétraén-12-yl}éthan-1-ol : Contient des groupes fonctionnels supplémentaires qui confèrent des propriétés chimiques différentes.
Unicité
Le 1,8,10-Triazatricyclo[7.4.0.02,7]tridéca-2(7),8-diène est unique en raison de sa structure tricyclique spécifique et de la présence de trois atomes d'azote. Cette configuration confère une réactivité chimique distincte et une activité biologique potentielle, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C10H15N3 |
|---|---|
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,9-octahydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H15N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-7H2,(H,11,12) |
Clé InChI |
WKGXGEOWIHUSPV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)N=C3N2CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12109346.png)

![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt](/img/structure/B12109356.png)



![2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B12109395.png)
![3-Ethyl-2-(7-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12109397.png)
![2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B12109399.png)


![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-furyl)methylene]isoxazol-5(4H)-one](/img/structure/B12109421.png)
